An In-depth Technical Guide to 2-(Hydroxymethyl)pyridin-3-ol
An In-depth Technical Guide to 2-(Hydroxymethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxymethyl)pyridin-3-ol is a pyridine derivative with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. The document details its synthesis, spectroscopic data, and known biological activities, including its putative roles as an acetylcholinesterase inhibitor and an antitubercular agent. Experimental protocols for relevant biological assays are provided, and key signaling pathways are visualized to offer insights into its potential mechanisms of action. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
2-(Hydroxymethyl)pyridin-3-ol is a small molecule with a molecular weight of 125.13 g/mol . Its chemical structure combines a pyridine ring with a hydroxyl and a hydroxymethyl substituent, making it a polar compound. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 14047-53-1 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 143-146 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents. | |
| SMILES | C1=CC(=C(N=C1)CO)O | [1] |
| InChI | InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,8-9H,4H2 |
Synthesis and Spectroscopic Data
The synthesis of 2-(Hydroxymethyl)pyridin-3-ol can be achieved through various organic chemistry methods. Spectroscopic data is crucial for its identification and characterization.
Synthesis Protocol
A common method for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol involves the reaction of 3-hydroxypyridine with formaldehyde. Below is a detailed experimental protocol.
Materials:
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3-Hydroxypyridine
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Formaldehyde solution (37%)
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Sodium hydroxide (NaOH)
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Glacial acetic acid
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Acetone
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Silica gel for column chromatography
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Deionized water
Procedure:
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Dissolve 3-hydroxypyridine in deionized water in a round-bottom flask.
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Add formaldehyde solution and sodium hydroxide to the flask.
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Heat the reaction mixture at 100°C for 12 hours.
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Cool the mixture to room temperature.
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Neutralize the reaction mixture by adding glacial acetic acid.
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Remove the water under reduced pressure (in vacuo).
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Stir the resulting solid with acetone.
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Filter the mixture and concentrate the acetone extract.
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Purify the crude product by silica gel column chromatography to obtain colorless crystals of 2-(Hydroxymethyl)pyridin-3-ol.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.
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¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, alcohol).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight (125.13 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the O-H stretching region (around 3200-3600 cm⁻¹) due to the hydroxyl groups, as well as C-H, C=C, and C-N stretching and bending vibrations characteristic of the pyridine ring.
Biological Properties and Potential Mechanisms of Action
2-(Hydroxymethyl)pyridin-3-ol has been reported to exhibit potential as an acetylcholinesterase inhibitor and to have antitubercular properties.[1] While specific quantitative data for this compound is limited, the following sections describe the relevant biological contexts and experimental methodologies.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.[3] The inhibitory activity of compounds like 2-(Hydroxymethyl)pyridin-3-ol can be quantified by determining their half-maximal inhibitory concentration (IC50).
The cholinergic signaling pathway is fundamental for neurotransmission. Acetylcholine released from a presynaptic neuron binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, terminates this signal by hydrolyzing acetylcholine. Inhibitors of this enzyme prolong the presence of acetylcholine in the synapse, thereby enhancing cholinergic signaling.
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
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Acetylcholinesterase (AChE) enzyme
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Acetylthiocholine iodide (ATCI), substrate
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5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
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Phosphate buffer (0.1 M, pH 8.0)
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2-(Hydroxymethyl)pyridin-3-ol (test compound)
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Donepezil or other known AChE inhibitor (positive control)
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96-well microplate
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Microplate reader
Procedure:
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Prepare serial dilutions of the test compound and positive control in phosphate buffer.
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In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilutions to the respective wells.
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Add the AChE enzyme solution to all wells except the blank.
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Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
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Initiate the reaction by adding the ATCI substrate solution to all wells.
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Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
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Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the percentage of inhibition relative to the control (no inhibitor).
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The development of new antitubercular agents is crucial to combat drug-resistant strains. Pyridine derivatives have been explored as potential antitubercular agents, often targeting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Mycolic acids are long-chain fatty acids that form a major part of the protective outer layer of M. tuberculosis. Their biosynthesis is a complex multi-step process involving several enzymes, making it an attractive target for new drugs. Isoniazid, a frontline anti-TB drug, is known to inhibit this pathway. It is plausible that 2-(Hydroxymethyl)pyridin-3-ol, as a pyridine derivative, could also interfere with this pathway.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
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Mycobacterium tuberculosis H37Rv strain
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Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
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2-(Hydroxymethyl)pyridin-3-ol (test compound)
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Isoniazid or rifampicin (positive control)
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96-well microplates
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Resazurin sodium salt solution (for viability indication)
Procedure:
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Prepare a twofold serial dilution of the test compound and positive control in Middlebrook 7H9 broth in a 96-well plate.
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Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration.
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Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control (no drug) and a sterility control (no bacteria).
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Seal the plates and incubate at 37°C for 7-14 days.
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After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
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The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
Potential Metabolic Pathway
The metabolic fate of 2-(Hydroxymethyl)pyridin-3-ol in biological systems is not well-documented. However, based on studies of microbial degradation of related hydroxypyridines, a plausible metabolic pathway can be proposed. Microorganisms are known to hydroxylate the pyridine ring, followed by ring cleavage to yield intermediates that can enter central metabolic pathways.
